molecular formula C13H11ClN2O2 B13000268 Methyl 5-amino-4-(4-chlorophenyl)picolinate

Methyl 5-amino-4-(4-chlorophenyl)picolinate

Cat. No.: B13000268
M. Wt: 262.69 g/mol
InChI Key: VBPXUMHDPQQHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-4-(4-chlorophenyl)picolinate is a chemical compound that belongs to the class of picolinates Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-(4-chlorophenyl)picolinate typically involves the reaction of 4-chlorobenzaldehyde with methyl 5-amino-2-picolinate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize waste, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-(4-chlorophenyl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines and alcohols .

Scientific Research Applications

Methyl 5-amino-4-(4-chlorophenyl)picolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-(4-chlorophenyl)picolinate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-4-(4-fluorophenyl)picolinate
  • Methyl 5-amino-4-(4-bromophenyl)picolinate
  • Methyl 5-amino-4-(4-iodophenyl)picolinate

Uniqueness

Methyl 5-amino-4-(4-chlorophenyl)picolinate is unique due to the presence of the chlorine atom in its structure, which can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen atoms, this compound may exhibit distinct properties and applications .

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

methyl 5-amino-4-(4-chlorophenyl)pyridine-2-carboxylate

InChI

InChI=1S/C13H11ClN2O2/c1-18-13(17)12-6-10(11(15)7-16-12)8-2-4-9(14)5-3-8/h2-7H,15H2,1H3

InChI Key

VBPXUMHDPQQHGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.